1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1006952-22-2
VCID: VC4558829
InChI: InChI=1S/C11H6F3N3O4/c12-11(13,14)7-1-2-8(9(3-7)17(20)21)16-5-6(4-15-16)10(18)19/h1-5H,(H,18,19)
SMILES: C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=C(C=N2)C(=O)O
Molecular Formula: C11H6F3N3O4
Molecular Weight: 301.181

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

CAS No.: 1006952-22-2

Cat. No.: VC4558829

Molecular Formula: C11H6F3N3O4

Molecular Weight: 301.181

* For research use only. Not for human or veterinary use.

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid - 1006952-22-2

Specification

CAS No. 1006952-22-2
Molecular Formula C11H6F3N3O4
Molecular Weight 301.181
IUPAC Name 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C11H6F3N3O4/c12-11(13,14)7-1-2-8(9(3-7)17(20)21)16-5-6(4-15-16)10(18)19/h1-5H,(H,18,19)
Standard InChI Key MGFOVIPYYDQFJL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=C(C=N2)C(=O)O

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The IUPAC name 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid reflects its core structure: a pyrazole ring substituted at the 1-position with a 2-nitro-4-(trifluoromethyl)phenyl group and at the 4-position with a carboxylic acid moiety. Key structural elements include:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions .

  • Nitro Group (NO₂): Positioned ortho to the trifluoromethyl group on the benzene ring, contributing to electron-withdrawing effects and steric hindrance.

  • Trifluoromethyl Group (CF₃): Enhances lipophilicity and metabolic stability, a common feature in agrochemicals and pharmaceuticals .

  • Carboxylic Acid (COOH): Provides hydrogen-bonding sites and opportunities for salt formation or esterification .

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₁₁H₆F₃N₃O₄
Molecular Weight301.18 g/mol
SMILESC1=CC(=C(C=C1C(F)(F)F)N+[O-])N2C=C(C=N2)C(=O)O
InChIKeyMGFOVIPYYDQFJL-UHFFFAOYSA-N

Crystallographic Insights

Single-crystal X-ray diffraction studies of analogous pyrazole derivatives reveal planar molecular geometries with intramolecular hydrogen bonds. For example, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid forms monoclinic crystals (P2₁/c) with a unit cell volume of 809.3 ų, stabilized by O–H···O and N–H···N interactions . Similar packing arrangements are anticipated for the title compound, given its polar functional groups .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic conditions .

  • Nitro and Trifluoromethyl Introduction: Electrophilic aromatic substitution or coupling reactions using nitro- and trifluoromethyl-containing precursors .

  • Carboxylic Acid Functionalization: Oxidation of methyl or ethyl esters to carboxylic acids via hydrolysis .

Advanced Methodologies

Recent patents describe efficient protocols for structurally related compounds:

  • Halogen-Mediated Thiolation: A 2023 patent (CN111386256A) details the use of sulfuryl chloride in nitrile solvents to introduce thioether groups to pyrazoles, achieving reaction times under 5 minutes .

  • Inert Atmosphere Techniques: Indian Patent 331/MUM/2014 highlights the use of non-carcinogenic solvents like ethylene chloride for safer scale-up .

Table 2: Comparative Synthesis Approaches

MethodReaction TimeYield (%)AdvantagesLimitations
Halogen-Mediated <5 min85–90Rapid, high efficiencyRequires inert atmosphere
Classical Cyclocondensation 6–8 hrs70–75Broad substrate toleranceLow atom economy

Physicochemical Properties

Solubility and Stability

While experimental solubility data for the title compound remains unpublished, analogs like 4-nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole exhibit limited aqueous solubility (≤1 mg/mL) but high stability in DMSO and ethanol . The carboxylic acid group enhances solubility in polar aprotic solvents, facilitating formulation for biological assays .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

  • NMR Spectroscopy: ¹H NMR signals at δ 8.2–8.5 ppm (aromatic protons) and δ 13.1 ppm (carboxylic acid proton) .

Biological Activities and Applications

Agrochemical Applications

In agrochemistry, trifluoromethylpyrazoles act as potent herbicides and insecticides. Field trials show 90% efficacy against Aphis gossypii at 50 ppm, outperforming commercial standards like imidacloprid .

Table 3: Biological Activity Profile

OrganismActivity (IC₅₀/EC₅₀)Mechanism of Action
Staphylococcus aureus12.3 µMCell wall synthesis inhibition
Candida albicans28.7 µMErgosterol biosynthesis disruption
Aphis gossypii50 ppmAcetylcholinesterase inhibition

Recent Research and Developments

Patent Landscape

  • Fungicidal Compositions (CA2842862A1): Formulations combining the title compound with strobilurins show synergistic activity against Botrytis cinerea in vineyards .

  • Crystal Engineering: A 2023 study reports co-crystals with zinc nitrate, enhancing thermal stability up to 220°C .

Computational Studies

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating potential as an organic semiconductor .

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